dTDP-D-fucose
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H26N2O15P2 |
|---|---|
Molecular Weight |
548.33 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8+,9-,10-,11+,12+,13-,15-/m1/s1 |
InChI Key |
ZOSQFDVXNQFKBY-FQLHZTMTSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O |
Synonyms |
dTDP-fucose thymidine diphosphate fucose thymidine diphosphate-D-fucose |
Origin of Product |
United States |
Biosynthesis of Dtdp D Fucose
De Novo Biosynthesis Pathway from D-Glucose-1-Phosphate
The primary route for the synthesis of dTDP-D-fucose begins with the common precursor D-glucose-1-phosphate. ebi.ac.ukoup.com This pathway involves a series of enzymatic reactions that activate the glucose moiety and modify its structure to produce the final D-fucose nucleotide.
Initial Activation and Dehydration Steps: Shared Pathway Intermediates
The initial steps of this compound biosynthesis are shared with the well-characterized pathway for the synthesis of dTDP-L-rhamnose. nih.govebi.ac.ukoup.com This shared route highlights a point of metabolic divergence where the fate of the intermediate is determined by the subsequent enzymatic machinery.
The first committed step in the pathway is the activation of D-glucose-1-phosphate. This reaction is catalyzed by the enzyme Glucose-1-Phosphate Thymidylyltransferase , also known as RmlA. nih.govnih.govgoogle.com RmlA facilitates the condensation of D-glucose-1-phosphate with deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate (PPi). researchgate.netnih.gov This reaction is crucial as it links the glucose molecule to a nucleotide carrier, priming it for subsequent enzymatic modifications. The activity of RmlA is a key regulatory point in the biosynthesis of several 6-deoxy sugars. nih.govgoogle.com
Following the activation step, the newly formed dTDP-D-glucose is acted upon by dTDP-D-glucose 4,6-dehydratase (RmlB). wikipedia.orguniprot.orgrcsb.org This enzyme catalyzes the dehydration of dTDP-D-glucose to form the key intermediate, dTDP-4-keto-6-deoxy-D-glucose . rcsb.orgresearchgate.netjmb.or.kr The reaction mechanism of RmlB is complex, involving a three-step process of oxidation, dehydration, and reduction, utilizing a tightly bound NAD+ cofactor. wikipedia.orgresearchgate.net The formation of dTDP-4-keto-6-deoxy-D-glucose is a critical branch point, as this intermediate can be shunted into the biosynthesis of either dTDP-L-rhamnose or this compound. oup.comjmb.or.kr
Glucose-1-Phosphate Thymidylyltransferase (RmlA) Activity
Terminal Reduction Step: dTDP-4-Dehydro-6-Deoxy-D-Glucose Reductase (Fcd/Fcf1) Catalysis
The final and committing step in the de novo synthesis of dTDP-D-fucopyranose is the reduction of the C-4 keto group of dTDP-4-dehydro-6-deoxy-D-glucose. This reaction is catalyzed by dTDP-4-dehydro-6-deoxy-D-glucose reductase , an enzyme designated as Fcd or Fcf1 in different organisms. researchgate.netresearchgate.netuniprot.org This reductase utilizes a nicotinamide (B372718) cofactor, typically NADH or NADPH, to stereospecifically reduce the ketone, yielding dTDP-D-fucopyranose. nih.govuniprot.org The enzyme from E. coli O52, Fcf1, shows a higher catalytic efficiency with NADH. uniprot.orgkegg.jp
Stereochemical Specificity in this compound Formation
The stereochemistry of the final product, D-fucose, is determined by the specific reductase enzyme that acts on the dTDP-4-keto-6-deoxy-D-glucose intermediate. While the biosynthesis of dTDP-L-rhamnose involves two additional enzymes, an epimerase (RmlC) and a reductase (RmlD), the formation of this compound requires only the action of the Fcd/Fcf1 reductase. oup.com This enzyme catalyzes the direct reduction of the C-4 keto group, resulting in the D-configuration at this position and establishing the characteristic stereochemistry of D-fucose. uniprot.org
Biosynthesis of dTDP-D-Fucofuranose: Role of dTDP-D-Fucopyranose Mutase (Fcf2)
In some bacteria, such as E. coli O52, the D-fucose residue is incorporated into polysaccharides in its furanose ring form. researchgate.netglyco.ac.ru This requires an additional enzymatic step following the formation of dTDP-D-fucopyranose. The conversion from the pyranose to the furanose form is catalyzed by the enzyme dTDP-D-fucopyranose mutase , also known as Fcf2. researchgate.netmicrobialtec.comqmul.ac.uk This mutase facilitates the intramolecular rearrangement of the sugar ring, converting dTDP-D-fucopyranose into dTDP-D-fucofuranose. researchgate.netqmul.ac.uk This is the final step in the pathway before the activated furanose sugar is utilized by glycosyltransferases for polysaccharide assembly. The characterization of Fcf2 in E. coli O52 provided the first complete elucidation of the dTDP-D-fucofuranose biosynthetic pathway. glyco.ac.runih.gov
Research Findings on Key Enzymes
| Enzyme | Gene Name(s) | Substrate(s) | Product(s) | Cofactor(s) | Organism(s) of Study | Kinetic Parameters (Km) |
| Glucose-1-Phosphate Thymidylyltransferase | RmlA | D-Glucose-1-Phosphate, dTTP | dTDP-D-Glucose, PPi | Mg2+ | Pseudomonas aeruginosa, Aggregatibacter actinomycetemcomitans | Not extensively reported for this compound specific pathway |
| dTDP-D-Glucose 4,6-Dehydratase | RmlB | dTDP-D-Glucose | dTDP-4-keto-6-deoxy-D-glucose | NAD+ | Salmonella enterica, Escherichia coli O52, Geobacillus tepidamans | Not extensively reported for this compound specific pathway |
| dTDP-4-Dehydro-6-Deoxy-D-Glucose Reductase | Fcd, Fcf1 | dTDP-4-dehydro-6-deoxy-D-glucose | dTDP-D-fucopyranose | NADH/NADPH | Aggregatibacter actinomycetemcomitans, Geobacillus tepidamans, Escherichia coli O52 | 97.3 µM (for dTDP-4-keto-6-deoxy-D-glucose), 28.7 µM (for NADPH) in A. actinomycetemcomitans nih.gov; 0.38 mM (for dTDP-6-deoxy-D-xylo-hex-4-ulopyranose) in E. coli O52 researchgate.netglyco.ac.runih.gov |
| dTDP-D-Fucopyranose Mutase | Fcf2 | dTDP-D-fucopyranose | dTDP-D-fucofuranose | None reported | Escherichia coli O52 | 3.43 mM (for dTDP-D-fucopyranose) in E. coli O52 researchgate.netglyco.ac.runih.gov |
Comparative Biosynthetic Pathways of Deoxyhexoses
The biosynthesis of deoxythymidine diphosphate-D-fucose (this compound) is a specific branch within the broader family of deoxyhexose synthesis pathways. These pathways often share initial enzymatic steps before diverging to produce a variety of structurally distinct sugar nucleotides. The following sections compare the biosynthesis of this compound with other related deoxyhexose pathways.
Differentiation from dTDP-L-Rhamnose Biosynthesis
The biosynthetic pathways for this compound and dTDP-L-rhamnose are classic examples of divergent evolution from a common intermediate. Both pathways originate from D-glucose-1-phosphate and share the first two enzymatic steps. nih.govebi.ac.uk
Shared Initial Steps : The synthesis begins with the action of glucose-1-phosphate thymidylyltransferase (RmlA), which converts D-glucose-1-phosphate and deoxythymidine triphosphate (dTTP) into dTDP-D-glucose. oup.com This is followed by the enzyme dTDP-D-glucose 4,6-dehydratase (RmlB), which catalyzes the dehydration of dTDP-D-glucose to form the key intermediate, dTDP-4-dehydro-6-deoxy-D-glucose. oup.comoup.com
Pathway Divergence : At this point, the pathways diverge.
This compound Path : The synthesis of this compound is completed in a single, final step. The enzyme dTDP-4-dehydro-6-deoxyglucose reductase (Fcd) directly reduces the keto group at C4 of the intermediate to a hydroxyl group, yielding this compound. nih.govoup.com This reaction is catalyzed by an NADPH-dependent reductase. nih.gov
dTDP-L-Rhamnose Path : To produce L-rhamnose, two additional enzymes are required. First, dTDP-4-dehydrorhamnose 3,5-epimerase (RmlC) acts on the common intermediate to alter the stereochemistry. This is followed by the final reduction step, catalyzed by dTDP-4-dehydrorhamnose reductase (RmlD), to produce dTDP-L-rhamnose. oup.com
The key difference lies in the enzymatic logic after the formation of dTDP-4-dehydro-6-deoxy-D-glucose. The D-fucose pathway proceeds via a direct reduction, whereas the L-rhamnose pathway involves an additional epimerization step before the final reduction, leading to the different stereochemical outcome of the final product.
Table 1: Enzymatic Comparison of this compound and dTDP-L-Rhamnose Biosynthesis
| Step | Substrate | Enzyme (Gene) | Product | Pathway |
|---|---|---|---|---|
| 1 | D-Glucose-1-Phosphate | Glucose-1-phosphate thymidylyltransferase (RmlA) | dTDP-D-glucose | Shared |
| 2 | dTDP-D-glucose | dTDP-D-glucose 4,6-dehydratase (RmlB) | dTDP-4-dehydro-6-deoxy-D-glucose | Shared |
| 3a | dTDP-4-dehydro-6-deoxy-D-glucose | dTDP-4-dehydro-6-deoxyglucose reductase (Fcd) | This compound | D-Fucose |
| 3b | dTDP-4-dehydro-6-deoxy-D-glucose | dTDP-4-dehydrorhamnose 3,5-epimerase (RmlC) | dTDP-4-dehydro-6-deoxy-L-mannose | L-Rhamnose |
Comparison with dTDP-6-Deoxy-L-Talose Biosynthesis
The biosynthesis of dTDP-6-deoxy-L-talose, an unusual sugar found in the cell wall components of some bacteria like Actinobacillus actinomycetemcomitans serotype c, also shares its initial steps with the this compound pathway. researchgate.net Like the rhamnose pathway, it diverges from the common intermediate dTDP-4-dehydro-6-deoxy-D-glucose. researchgate.net
The synthesis of dTDP-6-deoxy-L-talose requires a reductase that is distinct from the Fcd enzyme used in the D-fucose pathway. In A. actinomycetemcomitans, the enzyme dTDP-6-deoxy-L-lyxo-4-hexulose reductase (Tll) has been identified to catalyze the formation of dTDP-6-deoxy-L-talose from the intermediate generated by RmlC action on the RmlB product. researchgate.net This highlights how different reductases, acting on intermediates with specific stereochemistry, can produce a variety of deoxyhexoses from a common precursor pool.
Related dTDP-Activated Amino-Deoxyhexose Pathways (e.g., dTDP-Fucosamine, dTDP-Qui3N)
Further complexity is introduced in the biosynthesis of amino-deoxyhexoses, such as dTDP-3-acetamido-3,6-dideoxy-α-D-galactose (dTDP-D-Fucp3NAc, a fucosamine (B607565) derivative) and dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (dTDP-α-D-Quip3NAc). These pathways are crucial for the synthesis of O-antigens in lipopolysaccharides and S-layer glycoproteins. nih.gov
These multi-step pathways also begin with the RmlA and RmlB enzymes, producing the common intermediate dTDP-4-oxo-6-deoxy-D-glucose. nih.govportlandpress.com However, the subsequent steps are significantly different from the simple reduction seen in this compound synthesis.
Isomerization : The key diverging step is the introduction of an isomerase. In the biosynthesis of dTDP-D-Fucp3NAc, an isomerase (FdtA) converts the 4-keto intermediate into a 3-keto intermediate (dTDP-6-deoxy-D-xylohex-3-ulose). nih.gov A similar isomerase (QdtA) is involved in the dTDP-α-D-Quip3NAc pathway, creating a different epimer. nih.govportlandpress.com
Amination and Acetylation : Following the isomerization, a transaminase introduces an amino group at the C3 position, and a subsequent acetyltransferase attaches an acetyl group, leading to the final 3-acetamido products. nih.govportlandpress.com
Therefore, while the this compound pathway is a short, three-enzyme cascade, the related amino-deoxyhexose pathways are significantly longer, involving five enzymes with distinct functionalities (transferase, dehydratase, isomerase, transaminase, and acetyltransferase) to achieve the final aminated and acetylated sugar nucleotide. nih.govnih.gov
Enzymology of Dtdp D Fucose Biosynthetic Enzymes
Glucose-1-Phosphate Thymidylyltransferase (RmlA)
The first committed step in the biosynthesis of dTDP-D-fucose is catalyzed by glucose-1-phosphate thymidylyltransferase, also known as RmlA. embopress.orgresearchgate.netresearchgate.net This enzyme facilitates the condensation of deoxythymidine triphosphate (dTTP) and α-D-glucose-1-phosphate (G1P) to produce dTDP-D-glucose and pyrophosphate. embopress.orgnih.govnih.gov RmlA is a homotetrameric enzyme and represents a critical point of regulation for the entire pathway. embopress.orgresearchgate.netnih.gov
Functional Characterization and Substrate Specificity
RmlA from various bacterial sources, including Pseudomonas aeruginosa and Salmonella enterica, has been extensively studied. embopress.orgnih.gov The enzyme exhibits a high degree of specificity for its primary substrates, dTTP and G1P. embopress.org Structural studies of P. aeruginosa RmlA have revealed that the specificity for the thymidine (B127349) base is conferred by hydrogen bonding interactions with specific amino acid residues within the active site. embopress.org While dTTP is the preferred nucleotide substrate, some RmlA homologs can also utilize UTP and dUTP, albeit with lower efficiency. embopress.orgnih.gov
The enzyme also displays a degree of promiscuity towards the sugar-1-phosphate substrate. Some studies have shown that certain RmlA enzymes can accept alternative hexose-1-phosphates, such as α-D-galactose-1-phosphate and α-D-mannose-1-phosphate, leading to the synthesis of various dTDP-sugars. nih.gov This substrate flexibility has been exploited for the chemoenzymatic synthesis of unnatural sugar nucleotides. nih.gov
Kinetic Studies of RmlA Activity
Kinetic analyses of RmlA have provided insights into its catalytic mechanism. The enzyme generally follows a sequential ordered Bi-Bi mechanism, where dTTP binds first, followed by G1P. embopress.orgnih.gov After the chemical reaction, pyrophosphate is released, followed by the final product, dTDP-D-glucose. nih.gov
Kinetic parameters for RmlA have been determined for several organisms. For instance, the Pseudomonas aeruginosa RmlA has Michaelis constants (Km) of 7.8 µM for dTTP and 9.5 µM for G1P. acs.org In Sphingomonas elodea, the Km for dTDP-glucose in the pyrophosphorolysis reaction is 12.0 µM. researchgate.net The RmlA from Mycobacterium tuberculosis has been the subject of kinetic analysis for the development of inhibitors. nih.govresearchgate.net
Table 1: Kinetic Parameters of RmlA from Various Organisms
| Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Pseudomonas aeruginosa | dTTP | 7.8 | - | acs.org |
| Pseudomonas aeruginosa | G1P | 9.5 | - | acs.org |
| Sphingomonas elodea | dTDP-glucose | 12.0 | - | researchgate.net |
| Streptococcus pneumoniae serotype 23F | dTTP | 49.56 | 5.39 | researchgate.net |
| Streptococcus pneumoniae serotype 23F | Glc-1-P | 117.30 | 3.46 | researchgate.net |
dTDP-D-Glucose 4,6-Dehydratase (RmlB)
The second enzyme in the pathway is dTDP-D-glucose 4,6-dehydratase (RmlB), which catalyzes the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. nih.govresearchgate.netresearchgate.net This reaction is an irreversible dehydration and is a crucial step shared with the biosynthesis of dTDP-L-rhamnose. nih.govresearchgate.net
Catalytic Mechanism and Intermediate Generation
The catalytic mechanism of RmlB involves a three-step process: oxidation, dehydration, and reduction. The reaction is initiated by the oxidation of the C4 hydroxyl group of the glucose moiety by a tightly bound NAD⁺ cofactor, which generates a 4-keto intermediate. researchgate.netresearchgate.net This is followed by the elimination of a water molecule from C5 and C6, leading to the formation of a 4-keto-5,6-glucosene intermediate. researchgate.net Finally, a hydride is transferred from the newly formed NADH back to C6 of the sugar ring, yielding the final product, dTDP-4-keto-6-deoxy-D-glucose, and regenerating the enzyme-bound NAD⁺. researchgate.net Structural studies have identified key active site residues, including a catalytic tyrosine that acts as the active site base and an aspartic and glutamic acid pair involved in the dehydration step. nih.govrcsb.org
Cofactor Dependencies of RmlB
The activity of RmlB is strictly dependent on the presence of NAD⁺ as a cofactor. researchgate.netresearchgate.net The NAD⁺ molecule is tightly bound within the active site of the enzyme and participates directly in the catalytic cycle by acting as a hydride carrier. researchgate.net The enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily, which is characterized by a conserved Tyr-xxx-Lys catalytic triad (B1167595) and a Rossmann fold for NAD(P)⁺ binding.
dTDP-4-Dehydro-6-Deoxy-D-Glucose Reductase (Fcd/Fcf1)
The final and defining step in the biosynthesis of this compound is catalyzed by dTDP-4-dehydro-6-deoxy-D-glucose reductase, also known as Fcd or Fcf1. nih.govoup.comuniprot.org This enzyme carries out the stereospecific reduction of the C4-keto group of dTDP-4-dehydro-6-deoxy-D-glucose to produce this compound. uniprot.orgwikipedia.org
This reductase utilizes either NADH or NADPH as a cosubstrate, with a preference for NADH in some organisms like Escherichia coli. uniprot.org The enzyme from Geobacillus tepidamans has also been characterized, confirming its role in the biosynthesis of this compound in Gram-positive bacteria. nih.govoup.com The reaction catalyzed by Fcd is what distinguishes the this compound pathway from the dTDP-L-rhamnose pathway, which involves two different enzymes (RmlC and RmlD) to achieve a different stereochemical outcome at C3, C4, and C5. oup.com The Fcd enzyme is inhibited by the divalent cation Cu²⁺. uniprot.org
Reductase Activity and Stereospecific Product Formation
The conversion of the intermediate dTDP-4-keto-6-deoxy-D-glucose is a key step in the biosynthesis of various dTDP-activated 6-deoxyhexoses. The stereochemical outcome of the final sugar product is dictated by the stereospecificity of the reductase enzyme that acts on this intermediate. In the case of this compound biosynthesis, the enzyme Fcd, also known as Fcf1, functions as a dTDP-6-deoxy-D-xylo-hex-4-ulopyranose reductase. nih.govebi.ac.uk This enzyme catalyzes the reduction of the keto group at the C4 position of the sugar, leading to the formation of dTDP-D-fucopyranose. nih.govresearchgate.net
The stereospecificity of these reductases is crucial. For instance, different reductases can act on the same substrate, dTDP-6-deoxy-L-lyxo-4-hexulose, to produce either dTDP-L-rhamnose or dTDP-6-deoxy-L-talose, highlighting that the product identity is determined by the reductase's specific catalytic action. researchgate.net Similarly, Fcd/Fcf1 specifically produces the D-fucose epimer. Nuclear magnetic resonance (NMR) analysis has been instrumental in confirming that the product of the Fcd-catalyzed reaction is indeed this compound.
Coenzyme Requirements and Preferences (NADH vs. NADPH)
The reductase-catalyzed conversion of dTDP-4-keto-6-deoxy-D-glucose to this compound is a hydride transfer reaction that requires a nicotinamide (B372718) coenzyme. These enzymes typically utilize either nicotinamide adenine (B156593) dinucleotide (NADH) or its phosphorylated counterpart, nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), as the hydride donor. oup.com
In the case of the this compound biosynthetic pathway, the reductase Fcd/Fcf1 can utilize either NADH or NADPH. oup.com However, studies have indicated a preference for NADPH. oup.com The kinetic analysis of the Fcd enzyme revealed that the Michaelis constant (Km) for NADPH is 28.7 µM, indicating a high affinity for this coenzyme. While both coenzymes can function, the cellular ratio of NAD+/NADH is typically high, favoring oxidative reactions, whereas the NADP+/NADPH ratio is kept low, favoring reductive reactions like those in biosynthetic pathways. wikipedia.org This cellular context further supports NADPH as the primary coenzyme for this reductive step.
Enzymatic Kinetics and Regulation of Fcd/Fcf1
The enzymatic activity of Fcd/Fcf1 has been characterized through kinetic studies. These analyses provide quantitative measures of the enzyme's efficiency and its affinity for its substrates. The Michaelis-Menten model is a fundamental framework for understanding enzyme kinetics, defining key parameters like Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity). fiveable.me
For the Fcd/Fcf1 enzyme from Escherichia coli O52, the Km for its substrate, dTDP-6-deoxy-D-xylo-hex-4-ulopyranose, was determined to be 0.38 mM. nih.govresearchgate.net In another study, the Km values for dTDP-4-keto-6-deoxy-D-glucose and NADPH were found to be 97.3 µM and 28.7 µM, respectively. Kinetic analysis suggests that the enzyme follows a sequential mechanism.
Regulation of enzyme activity is crucial for controlling metabolic pathways. While specific allosteric regulatory mechanisms for Fcd/Fcf1 are not extensively detailed, the availability of the substrate and the coenzyme NADPH are inherent regulatory factors. The activity of upstream enzymes, such as dTDP-D-glucose 4,6-dehydratase (RmlB), which produces the dTDP-4-keto-6-deoxy-D-glucose intermediate, directly influences the flux through the pathway. oup.com
dTDP-D-Fucopyranose Mutase (Fcf2)
Following the synthesis of dTDP-D-fucopyranose, a subsequent isomerization reaction is required to produce the furanose form of the sugar, which is a component of certain bacterial O antigens. This reaction is catalyzed by the enzyme dTDP-D-fucopyranose mutase (Fcf2).
Mutase Activity in Furanose Ring Isomerization
The enzyme Fcf2 is a dTDP-D-fucopyranose mutase that catalyzes the conversion of dTDP-D-fucopyranose (dTDP-D-Fucp) to dTDP-D-fucofuranose (dTDP-D-Fucf). nih.govresearchgate.net This isomerization involves changing the ring structure of the fucose moiety from a six-membered pyranose ring to a five-membered furanose ring. The product of this reaction, dTDP-α-D-fucofuranose, has been confirmed through techniques such as electrospray ionization mass spectrometry and NMR spectroscopy. glyco.ac.ru The characterization of Fcf2 and its product was a key step in fully elucidating the biosynthetic pathway of dTDP-D-fucofuranose. nih.gov
Structural Biology of Biosynthetic Enzymes
The three-dimensional structures of biosynthetic enzymes provide invaluable insights into their catalytic mechanisms and substrate specificity. While the specific crystal structure of Fcd/Fcf1 from the this compound pathway is not extensively described in the provided results, information on homologous enzymes from related pathways offers a basis for understanding its structure. Many enzymes involved in NDP-sugar biosynthesis, particularly the reductases, belong to the short-chain dehydrogenase/reductase (SDR) superfamily. acs.orgnih.gov
Enzymes in the SDR family share a common structural fold, often featuring a Rossmann fold for dinucleotide (NADH/NADPH) binding. oup.com Structural studies of enzymes like dTDP-glucose 4,6-dehydratase (RmlB), which produces the substrate for Fcd/Fcf1, show a homodimeric structure where each monomer has an N-terminal domain for coenzyme binding and a C-terminal domain for substrate binding. oup.com
For enzymes that perform similar chemical transformations, such as the TDP-fucosamine acetyltransferase (WecD), X-ray crystallography has revealed a dimeric structure with each monomer adopting a GNAT N-acetyltransferase fold. asm.org The structural analysis of a related enzyme, dTDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase (FdtA), showed a unique jellyfish-like dimeric structure stabilized by domain swapping. wisc.edu These examples highlight the diverse structural architectures that can be employed by enzymes in nucleotide-sugar biosynthetic pathways. Detailed structural studies on Fcd/Fcf1 and Fcf2 would be necessary to fully elucidate their specific catalytic mechanisms and the molecular basis for their substrate recognition and product formation.
Data Tables
Table 1: Kinetic Parameters of this compound Biosynthetic Enzymes in E. coli O52
| Enzyme | Substrate | Coenzyme | Km | Vmax |
| Fcf1 (Reductase) | dTDP-6-deoxy-D-xylo-hex-4-ulopyranose | - | 0.38 mM nih.govresearchgate.netmdpi.com | 0.015 mmol/min mdpi.com |
| Fcd (Reductase) | dTDP-4-keto-6-deoxy-D-glucose | - | 97.3 µM | - |
| Fcd (Reductase) | - | NADPH | 28.7 µM | - |
| Fcf2 (Mutase) | dTDP-D-fucopyranose | - | 3.43 mM nih.govresearchgate.netmdpi.com | 0.012 mmol/min mdpi.com |
Data sourced from studies on enzymes from E. coli O52.
Insights into Substrate Binding and Catalytic Mechanisms
The coordinated actions of the three biosynthetic enzymes involve precise substrate recognition and sophisticated catalytic mechanisms.
RmlA Mechanism: RmlA catalyzes the transfer of a thymidylylmonophosphate (TMP) group from deoxythymidine triphosphate (dTTP) to D-glucose-1-phosphate. This reaction proceeds via a single sequential displacement mechanism, resulting in the formation of dTDP-D-glucose and pyrophosphate. mdpi.com
RmlB Mechanism: The second step is the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose, catalyzed by RmlB. This is an NAD+-dependent dehydration reaction that occurs in four proposed steps: mdpi.com
Oxidation of the C4 hydroxyl group of the glucose moiety, involving hydride transfer from C4 to NAD+ to form NADH.
Abstraction of a proton from C5 by a catalytic base in the active site.
Elimination of a water molecule from C5 and C6, forming a 4-keto-5,6-glucosene intermediate.
Transfer of the hydride from NADH back to C6 of the intermediate, yielding the final product, dTDP-4-keto-6-deoxy-D-glucose, and regenerating the enzyme-bound NAD+.
Fcd Mechanism: The final step is the stereospecific reduction of the C4-keto group of dTDP-4-keto-6-deoxy-D-glucose by Fcd to produce this compound. uniprot.org This reaction requires a nicotinamide cofactor, either NADPH or NADH, as a hydride donor. uniprot.orgglyco.ac.ru Kinetic analyses of the enzyme from A. actinomycetemcomitans revealed that the reaction follows a sequential mechanism, with Km values for dTDP-4-keto-6-deoxy-D-glucose and NADPH determined to be 97.3 µM and 28.7 µM, respectively. nih.gov The homologous enzyme Fcf1 from E. coli O52 can use either NADH or NADPH but is more efficient with NADH. uniprot.org The Km of Fcf1 for its substrate, dTDP-6-deoxy-D-xylo-hex-4-ulopyranose, was found to be 0.38 mM. nih.govglyco.ac.ru
Genetic and Genomic Aspects of Dtdp D Fucose Pathways
Identification and Genetic Organization of Biosynthetic Genes (rmlA, rmlB, fcd, fcf1, fcf2)
The biosynthesis of dTDP-D-fucose from the central metabolite α-D-glucose-1-phosphate is a multi-step enzymatic process. The initial steps are shared with the well-characterized dTDP-L-rhamnose biosynthesis pathway and are catalyzed by enzymes encoded by the rmlA and rmlB genes. oup.comnih.gov
rmlA (glucose-1-phosphate thymidylyltransferase) catalyzes the first committed step, the conversion of α-D-glucose-1-phosphate and dTTP to dTDP-D-glucose. oup.comasm.org
rmlB (dTDP-D-glucose 4,6-dehydratase) then converts dTDP-D-glucose to the key intermediate, dTDP-4-keto-6-deoxy-D-glucose. oup.comoup.com
From this branch point, the pathway to this compound requires the action of a specific reductase.
fcd (dTDP-4-dehydro-6-deoxyglucose reductase) catalyzes the reduction of dTDP-4-keto-6-deoxy-D-glucose to form this compound. oup.comresearchgate.net The fcd gene has been identified and functionally characterized in organisms like Geobacillus tepidamans and Aggregatibacter actinomycetemcomitans. oup.comresearchgate.net
In some bacteria, such as Escherichia coli O52, the pathway proceeds to the formation of dTDP-D-fucofuranose, which requires two additional enzymes encoded by fcf1 and fcf2. nih.govresearchgate.net
fcf1 (dTDP-6-deoxy-D-xylo-hex-4-ulopyranose reductase) converts dTDP-6-deoxy-D-xylo-hex-4-ulopyranose to dTDP-D-fucopyranose. nih.govresearchgate.net
fcf2 (dTDP-D-fucopyranose mutase) then catalyzes the conversion of dTDP-D-fucopyranose to dTDP-D-fucofuranose. nih.govresearchgate.net
Table 1: Genes and Enzymes in this compound Biosynthesis
| Gene | Enzyme Name | Function |
|---|---|---|
| rmlA | Glucose-1-phosphate thymidylyltransferase | Converts α-D-glucose-1-phosphate to dTDP-D-glucose. oup.com |
| rmlB | dTDP-D-glucose 4,6-dehydratase | Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. oup.com |
| fcd | dTDP-4-dehydro-6-deoxyglucose reductase | Reduces dTDP-4-keto-6-deoxy-D-glucose to this compound. oup.com |
| fcf1 | dTDP-6-deoxy-D-xylo-hex-4-ulopyranose reductase | Converts dTDP-6-deoxy-D-xylo-hex-4-ulopyranose to dTDP-D-fucopyranose. researchgate.net |
| fcf2 | dTDP-D-fucopyranose mutase | Converts dTDP-D-fucopyranose to dTDP-D-fucofuranose. researchgate.net |
Gene Cluster Localization and Transcriptional Regulation
In bacteria, genes involved in the biosynthesis of nucleotide sugars and the subsequent assembly of polysaccharides are often physically linked in the chromosome, forming gene clusters. oup.com The genes for this compound biosynthesis are typically found within these clusters, which are often associated with the synthesis of O-antigens (the rfb gene cluster) or S-layer glycans (the slg gene cluster). oup.comnih.govnih.gov For instance, in Geobacillus tepidamans GS5-97T, the fcd gene is part of the S-layer glycosylation (slg) gene cluster. nih.gov Similarly, in many Gram-negative bacteria, these biosynthetic genes are located within the O-antigen gene cluster. oup.com
Functional Genomics Approaches: Gene Mutation and Complementation Analysis
The functional roles of the genes in the this compound biosynthetic pathway have been confirmed through rigorous genetic and biochemical studies. Gene mutation and complementation analysis have been instrumental in elucidating the specific function of each enzyme in the pathway.
In a key study on Escherichia coli O52, the functional roles of fcf1 and fcf2 in the biosynthesis of the O-antigen were confirmed through mutation and complementation tests. nih.govresearchgate.net Deletion of these genes resulted in the loss of O-antigen production, which could be restored by reintroducing the functional genes on a plasmid. This demonstrated their essentiality for the synthesis of the dTDP-D-fucofuranose precursor.
Similarly, the inactivation of the rmlC gene in Aggregatibacter actinomycetemcomitans, which encodes an enzyme in the shared dTDP-L-rhamnose pathway, led to the absence of rhamnose in the lipopolysaccharide (LPS). researchgate.net This not only confirmed the function of rmlC but also highlighted the interconnectedness of these deoxy sugar biosynthetic pathways. Complementation of the rmlC mutant with a functional copy of the gene restored the wild-type LPS phenotype. researchgate.net
These genetic approaches, combined with in vitro enzymatic assays using purified recombinant proteins, have allowed for the definitive assignment of function to the genes involved in this compound biosynthesis. asm.orgresearchgate.net
Evolutionary and Phylogenetic Analysis of this compound Biosynthetic Genes Across Prokaryotes
The genes for this compound biosynthesis are found in a limited but diverse range of prokaryotes, suggesting a complex evolutionary history likely involving horizontal gene transfer. Phylogenetic analyses of the key biosynthetic genes, such as rmlA, rmlB, and fcd, reveal their relationships across different bacterial species.
Sequence comparisons of the open reading frames (ORFs) responsible for the biosynthesis of related dTDP-activated sugars, such as dTDP-α-D-Quip3NAc, have shown homologues in both Gram-negative and antibiotic-producing Gram-positive bacteria. nih.gov This suggests that these biosynthetic pathways may be more widespread than initially thought and that the genetic modules for their synthesis have been exchanged between different bacterial lineages.
The rml genes, in particular, are highly homologous with those found in various bacteria, including Clostridium acetobutylicum and Aneurinibacillus thermoaerophilus. nih.gov The conservation of gene order in some cases, such as the rmlB, rmlA, rmlD, and rmlC arrangement, further supports a common evolutionary origin for these pathways. nih.gov However, the presence of these gene clusters in distantly related bacteria also points to the significant role of lateral gene exchange in the evolution of unique metabolic capabilities, such as the synthesis of rare sugars like D-fucose. researchgate.net
The phylogenetic analysis of the rfb locus, which often contains these biosynthetic genes, in genera like Leptospira has highlighted the importance of recombination events in their evolution. biorxiv.org This dynamic evolutionary landscape underscores the adaptability of bacteria in modifying their cell surface glycans, likely as a response to selective pressures from the host immune system or bacteriophages.
Role of Dtdp D Fucose in Microbial Glycoconjugate Assembly and Biology
Contribution to Bacterial Lipopolysaccharide (LPS) O-Antigen Synthesis
The O-antigen, the outermost component of the lipopolysaccharide (LPS) in Gram-negative bacteria, is a highly variable polysaccharide chain that plays a critical role in the bacterium's interaction with its surroundings. dTDP-D-fucose serves as a donor molecule for the incorporation of D-fucose into the O-antigen repeating units of several bacterial species. The biosynthesis of this compound from dTDP-D-glucose is a multi-step enzymatic process. oup.com
Examples in Gram-Negative Pathogens (e.g., Escherichia coli O52, Actinobacillus actinomycetemcomitans)
In the Gram-negative pathogen Escherichia coli O52, D-fucofuranose, a form of D-fucose, is a component of the O-antigen. uniprot.orgoup.com The biosynthesis of this component involves the enzyme dTDP-4-dehydro-6-deoxyglucose reductase, which catalyzes the formation of dTDP-D-fucopyranose. uniprot.orgexpasy.org Disruption of the gene encoding this enzyme leads to the production of a truncated LPS, highlighting its importance in O-antigen assembly. uniprot.org
Similarly, in Actinobacillus actinomycetemcomitans, a bacterium associated with periodontal disease, the serotype b-specific polysaccharide antigen contains D-fucose. ebi.ac.ukresearchgate.netnih.gov The enzymes required for this compound synthesis are encoded within the gene cluster responsible for the production of this serotype-specific antigen. ebi.ac.ukqmul.ac.uk The O-polysaccharide of serotype b is composed of repeating trisaccharide units of L-rhamnose, D-fucose, and D-N-acetylgalactosamine. nih.govnih.gov
Involvement in Bacterial Cell Wall and Capsule Polysaccharide Structures
Beyond the LPS of Gram-negative bacteria, D-fucose is also found in the cell wall and capsular polysaccharides of a limited number of both Gram-negative and Gram-positive bacteria. oup.com These surface polysaccharides are crucial for protecting the bacterium from environmental threats, mediating adhesion to surfaces, and evading the host immune system. The activated form, this compound, is the direct precursor for the incorporation of D-fucose into these diverse polysaccharide structures. oup.comebi.ac.uk For instance, in A. actinomycetemcomitans, the D-fucose-containing polysaccharide has been described as a capsular-like antigen. nih.govthegoodscentscompany.com
Glycosylation of S-Layer Proteins in Gram-Positive Organisms (e.g., Geobacillus tepidamans)
In some Gram-positive bacteria, the outermost cell envelope layer is a crystalline array of proteins known as the S-layer. These proteins are often glycosylated, and this compound can be a key component of these glycan chains. In the thermophilic bacterium Geobacillus tepidamans, the S-layer protein is glycosylated with a disaccharide repeating unit composed of L-rhamnose and the rare D-fucose. ebi.ac.ukresearchgate.netresearchgate.net The biosynthesis of this compound in this organism has been characterized, and the gene encoding the enzyme dTDP-4-dehydro-6-deoxyglucose reductase is part of the S-layer glycosylation gene cluster. ebi.ac.uknih.govqmul.ac.ukresearchgate.net This finding represents the first characterization of the dTDP-α-D-fucopyranose biosynthesis pathway in a Gram-positive organism. nih.govresearchgate.net
Implications in Microbial Virulence, Biofilm Formation, and Host-Pathogen Interplay
The presence of this compound-derived glycans on the bacterial surface has profound implications for microbial pathogenesis. These glycoconjugates are often considered virulence factors as they can directly contribute to the bacterium's ability to cause disease.
Virulence: The O-antigen, containing D-fucose, can help bacteria evade the host's immune response. mdpi.com For example, it can provide resistance to phagocytosis by immune cells. thegoodscentscompany.com The structural integrity of LPS, which depends on the proper synthesis of its components including D-fucose, is also critical for the secretion and function of other virulence factors like toxins and adhesins. nih.gov
Biofilm Formation: Bacterial biofilms are structured communities of cells encased in a self-produced matrix. Surface polysaccharides, including those containing D-fucose, can play a role in the initial attachment of bacteria to surfaces and in the structural integrity of the biofilm matrix. nih.govnih.gov In A. actinomycetemcomitans, the glycosylation of the adhesin EmaA, which is involved in collagen binding and biofilm formation, is dependent on the LPS biosynthetic pathway, which produces D-fucose-containing glycans. researchgate.netnih.gov
Host-Pathogen Interplay: The glycans on the bacterial surface are at the forefront of the interaction between the pathogen and its host. These molecules can be recognized by host receptors, triggering or modulating immune responses. numberanalytics.com The specific composition of these glycans, including the presence of rare sugars like D-fucose, can influence the nature of this interaction, allowing the bacterium to colonize, persist, and cause disease within the host. nih.gov
Synthetic and Metabolic Engineering of Dtdp D Fucose Pathways
Chemoenzymatic and Enzymatic Synthesis of dTDP-D-Fucose and Analogues
The limitations and low yields of traditional chemical synthesis methods for producing complex TDP-deoxysugars have spurred the development of more efficient chemoenzymatic and enzymatic approaches. google.com These methods leverage the specificity and efficiency of enzymes to achieve scalable production with high stereochemical control.
Development of Modular Enzyme Systems for Scalable Production
A significant advancement in the synthesis of dTDP-activated deoxyhexoses is the creation of flexible enzyme module systems. nih.gov These systems combine multiple recombinant enzymes in a one-pot reaction to produce various dTDP-sugars from simple and inexpensive starting materials like dTMP and sucrose (B13894). nih.gov
A key biosynthetic pathway for this compound starts with glucose-1-phosphate and involves three main enzymatic steps catalyzed by: researchgate.net
Glucose-1-phosphate thymidylyltransferase (RmlA): This enzyme catalyzes the initial reaction, converting glucose-1-phosphate and dTTP to dTDP-D-glucose. researchgate.netoup.com
dTDP-D-glucose 4,6-dehydratase (RmlB): This enzyme converts dTDP-D-glucose to the intermediate dTDP-4-keto-6-deoxy-D-glucose. researchgate.netoup.com
dTDP-4-dehydro-6-deoxyglucose reductase (Fcd): This enzyme catalyzes the final step, reducing the intermediate to form this compound. researchgate.netoup.com
Researchers have successfully developed modular systems that incorporate these enzymes. For example, a system combining dTMP-kinase, sucrose synthase (SuSy), RmlB, and other enzymes has been optimized for the preparative scale synthesis of dTDP-activated deoxyhexoses. nih.gov The modular nature of these systems allows for the substitution of specific enzymes to produce different sugar analogs. For instance, replacing an epimerase from one pathway with another can alter the stereochemical outcome, demonstrating the flexibility of this approach. nih.gov
| Enzyme Module | Substrate | Product | Overall Yield (%) |
|---|---|---|---|
| dTMP-kinase + SuSy | dTMP + sucrose | dTDP-α-D-glucose | 62 |
| dTMP-kinase + SuSy + RmlB | dTMP + sucrose | dTDP-6-deoxy-4-keto-α-D-glucose | 72 |
| dTMP-kinase + SuSy + RmlB + RmlC + RmlD | dTMP + sucrose | dTDP-β-L-rhamnose | 35.9 |
| dTMP-kinase + SuSy + RmlB + DnmU | dTMP + sucrose | dTDP-β-L-daunosamine | 44.7 |
Optimization Strategies for Yield and Stereochemical Control
A key challenge in the synthesis of this compound is controlling the stereochemistry of the final product. Chemical reduction of the intermediate dTDP-4-keto-6-deoxy-D-glucose using reagents like sodium borohydride (B1222165) often results in a mixture of C-4 epimers, namely dTDP-α-D-quinovose and dTDP-α-D-fucose, necessitating subsequent chromatographic separation. nih.gov
Enzymatic synthesis offers superior stereochemical control. The enzyme Fcd specifically catalyzes the reduction to this compound. researchgate.netoup.com In some bacteria, such as Escherichia coli O52, a different reductase, Fcf1, performs a similar function, converting dTDP-6-deoxy-D-xylo-hex-4-ulopyranose to dTDP-D-fucopyranose. glyco.ac.ru
Optimization strategies focus on enhancing the efficiency of these enzymatic reactions. This includes the use of NADH or NADPH regeneration systems to ensure a continuous supply of the necessary cofactors for the reductase enzymes. researchgate.net Furthermore, understanding the substrate specificity and kinetic parameters of the enzymes involved, such as Fcf1 and the subsequent mutase Fcf2 in the E. coli O52 pathway, is crucial for optimizing reaction conditions and maximizing product yield. glyco.ac.ru
Metabolic Engineering of Recombinant Microorganisms for Deoxysugar Production
Metabolic engineering of microorganisms like Escherichia coli provides a promising avenue for the in vivo production of this compound and other deoxysugars. asm.orgnih.gov This approach involves genetically modifying the host organism to enhance the production of the desired compound.
Rational Design for Enhanced this compound Accumulation
A common strategy for enhancing the accumulation of a target deoxysugar is to inactivate endogenous pathways that compete for the same precursor. google.com For example, to increase the production of the central intermediate TDP-4-keto-6-deoxy-D-glucose (TKDG), genes involved in the synthesis of other dTDP-sugars, such as dTDP-L-rhamnose (the rml genes) and dTDP-D-Fuc4NAc (the wec genes), can be deleted. google.com
Further enhancements can be achieved by overexpressing key enzymes in the biosynthetic pathway. Overexpression of glucose-1-phosphate thymidylyltransferase (RmlA), which catalyzes the first committed step, can significantly increase the flux towards dTDP-sugar synthesis. google.com Additionally, mutating allosteric sites on enzymes like RmlA can reduce feedback inhibition by downstream products, leading to improved catalytic efficiency and increased production of various dTDP-sugars, including this compound. acs.org
| Strain Modification | Target | Outcome |
|---|---|---|
| Functional deletion of wecE, wecD, rmlC, and zwf | Increase TKDG accumulation | Increased precursor pool for deoxysugar synthesis |
| Overexpression of rmlA | Increase flux towards dTDP-glucose | Enhanced production of the initial pathway substrate |
| Introduction of heterologous reductase (e.g., Fcd) | Convert TKDG to specific deoxysugar | Production of this compound |
Engineered Biosynthesis of Novel Glycan Structures
The availability of engineered microorganisms that accumulate this compound opens up possibilities for the biosynthesis of novel glycan structures. asm.orgnih.gov By introducing heterologous glycosyltransferases (GTs) into these engineered strains, the accumulated this compound can be transferred to various acceptor molecules, leading to the creation of new glycoconjugates. google.com
For instance, an engineered E. coli strain producing dTDP-6-deoxytalose, a sugar structurally related to D-fucose, was used to glycosylate quercetin, resulting in the production of a novel flavonoid glycoside. asm.orgnih.gov A similar approach could be employed with strains engineered to produce this compound to generate a diverse range of fucosylated natural products with potentially altered pharmacological properties. asm.orgnih.gov The substrate promiscuity of some GTs can be exploited to transfer non-native sugars like this compound onto various aglycones. mdpi.com
Applications in Glycobiology Research and Glycan Bioengineering
The ability to synthesize this compound and its analogs through chemoenzymatic and metabolic engineering approaches has significant implications for glycobiology research and glycan bioengineering. The availability of these rare nucleotide sugars is crucial for the in vitro characterization of glycosyltransferases, enabling detailed biochemical and mechanistic studies of these important enzymes. google.com
Engineered strains producing specific dTDP-deoxysugars can be used as platforms to produce glycosylated end-products in vivo by co-expressing a suitable glycosyltransferase. google.com This allows for the "glycodiversification" of natural products, where the sugar moieties of bioactive compounds are altered to create novel derivatives with potentially improved therapeutic properties. genome.jp
Furthermore, the production of defined glycan structures containing D-fucose is valuable for studying carbohydrate-protein interactions and the role of specific glycan epitopes in biological processes. acs.org This knowledge is essential for the rational design of new therapeutics and diagnostics. The development of robust and scalable methods for this compound production is a key enabling technology for advancing our understanding and application of complex carbohydrates.
Advanced Analytical Methodologies in Dtdp D Fucose Research
Chromatographic Techniques for Pathway Monitoring and Product Characterization
Chromatography is fundamental to the study of dTDP-D-fucose, enabling the separation and quantification of various nucleotides and nucleotide sugars from complex reaction mixtures. This allows researchers to track the conversion of substrates, identify intermediates, and purify the final product for further analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the enzymatic synthesis of this compound. nih.govoup.com Typically, reversed-phase (RP) HPLC is employed, which separates molecules based on their hydrophobicity. In the context of this compound biosynthesis, RP-HPLC can effectively resolve the substrate (dTDP-D-glucose), intermediates (e.g., dTDP-4-keto-6-deoxy-D-glucose), and the final product (this compound) from each other and from cofactors like dTTP and dTMP. nih.gov
The separation is commonly achieved using C18 columns, and the mobile phase often consists of an isocratic elution with a phosphate (B84403) or Tris-HCl buffer. oup.comresearchgate.net Detection is usually performed by monitoring UV absorbance at a wavelength where the thymine (B56734) base has a maximum, typically around 254 nm or 262 nm. nih.govthermofisher.com The conversion of dTDP-D-glucose to this compound can be observed by the appearance of a new peak corresponding to the product. nih.gov Since a commercial standard for this compound is often unavailable, HPLC is used for preparative purification to isolate sufficient quantities of the compound for subsequent structural analysis by NMR and mass spectrometry. researchgate.netresearchgate.net
| Study Focus | Column Type | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| Monitoring this compound synthesis | Nucleosil 120-3 C18 | 0.4 M KH2PO4/H3PO4 (pH 4.5) | Not specified | UV | oup.com |
| Purification of dTDP-α-D-Quip3NAc | RP-HPLC | 0.2 M triethylammonium (B8662869) acetate (B1210297) (pH 6.0) | Not specified | UV (254 nm) | nih.gov |
| Analysis of this compound synthesis | TSKgel ODS-80Ts | 0.05 M potassium phosphate buffer (pH 6.0) | 0.5 mL/min | UV (267 nm) | researchgate.net |
| Monitoring dTDP-α-D-fucose synthesis | Nucleosil 120-3 C18 | 0.4 M Tris/HCl (pH 6.1) | 0.6 mL/min | UV | researchgate.net |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is another powerful technique for analyzing nucleotides and nucleotide sugars, valued for its high resolution and minimal sample consumption. researchgate.netresearchgate.net In the study of this compound biosynthesis, CE can detect novel product peaks from enzyme-substrate reactions. researchgate.netebi.ac.uk The separation is based on the differential migration of charged molecules in an electric field within a narrow capillary. For nucleotide sugars, a background electrolyte such as a borate (B1201080) buffer at a high pH (e.g., pH 9.5) is often used. researchgate.netnih.gov
CE has been successfully used to monitor the enzymatic reactions leading to dTDP-D-fucofuranose, a related isomer, by detecting the products of each step in the pathway. glyco.ac.ru While CE offers excellent separation efficiency, it can sometimes suffer from poor reproducibility, especially with complex biological samples. Nevertheless, its combination with mass spectrometry (CE-MS) provides a highly sensitive method for both separation and identification of reaction products in the this compound pathway. nih.gov
High-Performance Anion-Exchange Chromatography (HPAEC)
The resulting sugar is then analyzed by HPAEC, often coupled with Pulsed Amperometric Detection (PAD), a highly sensitive method for detecting underivatized carbohydrates. semanticscholar.org By comparing the retention time of the hydrolyzed sugar with that of a fucose standard, its identity can be definitively confirmed. nih.gov This method was crucial in confirming the product of the RmlB and Fcd enzymatic cascade as this compound by identifying fucose in the acid hydrolysate. nih.gov HPAEC on columns like the Dionex CarboPac PA1 is a standard method for the analysis of monosaccharides released from nucleotide sugars and glycoconjugates. thermofisher.comsemanticscholar.org
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 31P)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. oup.comresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign all the proton (¹H), carbon (¹³C), and phosphorus (³¹P) signals. nih.gov
¹H NMR provides information on the number and environment of protons. Key signals for this compound include the anomeric proton of the fucose moiety, the protons of the deoxyribose ring, the thymine base, and the characteristic methyl group of the 6-deoxy sugar. researchgate.net The coupling constants (J-values) between protons, particularly J₁,₂, are critical for determining the anomeric configuration (α or β) of the fucose residue. researchgate.net
¹³C NMR reveals the carbon skeleton of the molecule. The chemical shift of the C6 methyl group provides clear evidence of the 6-deoxy nature of the sugar. researchgate.net
³¹P NMR is used to analyze the diphosphate (B83284) bridge. It typically shows two distinct signals corresponding to the α- and β-phosphorus atoms, confirming the diphosphate linkage. glyco.ac.ruresearchgate.net
2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning the complex spectra by revealing correlations between coupled nuclei (¹H-¹H, ¹H-¹³C, ¹H-³¹P). glyco.ac.runih.govasm.org For instance, TOCSY experiments can trace the complete spin system of the fucose and deoxyribose rings, while HMBC can show long-range couplings, such as between the fucose anomeric proton (H-1) and the β-phosphorus atom, confirming the linkage point. glyco.ac.ruasm.org
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Fucose Moiety | |||
| 1 | 5.57 | 94.0 | glyco.ac.ruresearchgate.net |
| 2 | 3.76 | 68.9 | glyco.ac.ruresearchgate.net |
| 3 | 3.92 | 69.8 | glyco.ac.ruresearchgate.net |
| 4 | 3.83 | 72.5 | glyco.ac.ruresearchgate.net |
| 5 | 4.29 | 67.0 | glyco.ac.ruresearchgate.net |
| 6 (CH₃) | 1.21 | 16.25 | glyco.ac.ruresearchgate.net |
| Thymidine (B127349) Moiety | |||
| 1' | 6.35 | 84.9 | glyco.ac.ruresearchgate.net |
| 3' | 4.63 | 71.0 | glyco.ac.ruresearchgate.net |
| 4' | 4.18 | 87.4 | glyco.ac.ruresearchgate.net |
| 5 | - | 111.4 | researchgate.net |
| 6 | 7.75 | 137.0 | glyco.ac.ruresearchgate.net |
| CH₃ (Thymine) | 1.94 | 12.5 | glyco.ac.ruresearchgate.net |
| Diphosphate Moiety | |||
| Pα | ³¹P: -10.13 ppm | researchgate.net | |
| Pβ | ³¹P: -11.61 ppm | researchgate.net |
Mass Spectrometry (MS, MS/MS, MS/MS/MS)
Mass Spectrometry (MS), particularly when coupled with electrospray ionization (ESI), is a highly sensitive technique used to confirm the molecular weight of this compound and its biosynthetic precursors. glyco.ac.ru ESI-MS analysis in negative ion mode typically shows a prominent ion corresponding to the deprotonated molecule [M-H]⁻, allowing for precise mass determination. glyco.ac.ru
To gain further structural information, tandem mass spectrometry (MS/MS or MS²) and even further fragmentation (MS³) are employed. glyco.ac.ru By selecting the parent ion ([M-H]⁻) and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. This pattern provides evidence for the different components of the molecule. For this compound, key fragments correspond to the loss of the fucose moiety, cleavage of the diphosphate bond, and the isolated thymidine monophosphate (dTMP) or thymidine diphosphate (dTDP) ions. These fragmentation data, when analyzed together, corroborate the structure proposed by NMR analysis. glyco.ac.ru
| Analysis Stage | Ion (m/z) | Identity/Fragment | Reference |
|---|---|---|---|
| MS | 547.04 | [dTDP-D-Fucp - H]⁻ | glyco.ac.ru |
| MS/MS (MS²) of m/z 547.04 | 403.04 | [dTDP - H]⁻ | glyco.ac.ru |
| 321.05 | [dTMP - H]⁻ | glyco.ac.ru | |
| 145.04 | [Fucp - H]⁻ | glyco.ac.ru | |
| MS/MS/MS (MS³) of m/z 321.05 | 152.01 | [H₂P₂O₇ - H]⁻ | glyco.ac.ru |
Biophysical Methods for Enzyme Characterization (e.g., X-ray Crystallography)
Detailed crystallographic studies have been conducted on several key enzymes, including 3,4-ketoisomerases and N-acetyltransferases, which are integral to the modification of the dTDP-sugar scaffold. These studies reveal conserved structural motifs and highlight the subtle differences that dictate the stereochemical outcome of their reactions.
One such enzyme is dTDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase, known as FdtA, from Aneurinibacillus thermoaerophilus. This enzyme is involved in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-galactose (dTDP-Fucp3NAc), a derivative of fucose. The high-resolution crystal structure of FdtA complexed with dTDP has been determined, revealing a dimeric protein where each subunit adopts a β-barrel fold. nih.govrcsb.org The active site is characterized by a triad (B1167595) of histidine residues, with His49 and His51 being strictly conserved among related enzymes. nih.govrcsb.org Site-directed mutagenesis studies have confirmed the essential role of His49 as the catalytic base in the isomerization reaction. nih.gov
Another well-characterized enzyme is QdtC from Thermoanaerobacterium thermosaccharolyticum, a CoA-dependent N-acetyltransferase that catalyzes the final step in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose. rcsb.org The crystal structure of QdtC has been solved in complex with CoA and dTDP-3-amino-fucose, providing a detailed view of the active site at the interface of the trimeric enzyme assembly. rcsb.org Each subunit features a left-handed β-helix motif, and the binding of the dTDP-sugar is stabilized by interactions with residues from adjacent subunits. rcsb.org
In Campylobacter jejuni, the 3,4-ketoisomerases WlaRA and WlaRB are involved in the biosynthesis of the precursors for dTDP-3-amino-3,6-dideoxy-D-galactose (dTDP-Fuc3N) and dTDP-3-amino-3,6-dideoxy-D-glucose (dTDP-Qui3N), respectively. researchgate.netnih.gov The crystal structures of both enzymes have been determined, showing that they belong to the cupin superfamily. researchgate.net These structures, solved at resolutions of 2.14 Å for WlaRA and 2.0 Å for WlaRB, have been instrumental in understanding how these enzymes can process substrates with different stereochemistry at the C-4' position of the pyranose ring. researchgate.netnih.gov
The enzyme dTDP-4-dehydro-6-deoxyglucose reductase (Fcd) from the Gram-positive bacterium Geobacillus tepidamans has been identified and functionally characterized as the enzyme responsible for the direct synthesis of this compound. oup.com While its activity has been confirmed through in vitro assays and the reaction product verified by NMR spectroscopy, detailed crystallographic data for this specific enzyme are not yet widely available in public databases. oup.com
The crystallographic data for these related enzymes are summarized in the tables below, providing a foundation for understanding the structural biology of this compound biosynthesis.
Crystallographic Data for Enzymes in dTDP-Deoxysugar Biosynthesis
| Enzyme Name | Organism | PDB ID | Resolution (Å) | Space Group | Ligand(s) |
| dTDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase (FdtA) | Aneurinibacillus thermoaerophilus | 2PA7 | 1.50 | P2₁2₁2₁ | dTDP |
| dTDP-3-amino-3,6-dideoxy-D-glucose N-acetyltransferase (QdtC) | Thermoanaerobacterium thermosaccharolyticum | 3FSC | 1.80 | P2₁ | CoA, dTDP-3-amino-fucose |
| 3,4-ketoisomerase (WlaRA) | Campylobacter jejuni | 5TPV | 2.14 | P2₁2₁2₁ | dTDP |
| 3,4-ketoisomerase (WlaRB) | Campylobacter jejuni | 5TPU | 2.00 | C222₁ | dTDP |
Data Collection and Refinement Statistics for Selected Enzyme Structures
| PDB ID | R-Value Work | R-Value Free |
| 2PA7 | 0.194 | 0.245 |
| 3FSC | 0.162 | 0.231 |
| 5TPV | Not Reported | Not Reported |
| 5TPU | Not Reported | Not Reported |
Future Directions and Research Perspectives
Discovery and Characterization of Novel dTDP-D-Fucose Dependent Glycosyltransferases
A critical frontier in glycobiology is the identification and characterization of novel glycosyltransferases (GTs), the enzymes responsible for transferring sugar moieties from activated donors like this compound to acceptor molecules. While numerous fucosyltransferases that utilize GDP-L-fucose have been identified, dedicated D-fucosyltransferases that use this compound remain largely unexplored. oup.com The discovery of new GTs with unique specificities is paramount for advancing our ability to synthesize complex glycans and glyco-conjugates with novel properties. mdpi.com
Future research will likely focus on genome mining of bacteria known to produce D-fucose-containing polysaccharides to identify candidate GT genes. Organisms such as Actinobacillus actinomycetemcomitans and Geobacillus stearothermophilus, which are known to synthesize this compound, represent fertile ground for such discoveries. nih.govnih.gov Once identified, these putative GTs will require heterologous expression and in vitro characterization to determine their substrate specificity for both the donor (this compound and potentially other nucleotide sugars) and the acceptor molecule. The elucidation of their crystal structures will provide invaluable insights into their catalytic mechanisms and the basis for their substrate recognition, paving the way for protein engineering to alter their specificity for biotechnological applications.
Rational Design of Inhibitors for this compound Biosynthetic Enzymes
The enzymes involved in the biosynthesis of this compound are attractive targets for the development of novel antibacterial agents, as this pathway is absent in humans. oup.com The biosynthetic pathway to this compound shares its initial steps with that of dTDP-L-rhamnose, involving the enzymes RmlA (glucose-1-phosphate thymidylyltransferase) and RmlB (dTDP-D-glucose 4,6-dehydratase). researchgate.netresearchgate.net The final step is catalyzed by a specific dTDP-4-keto-6-deoxy-D-glucose reductase (often designated Fcd or WsbK). nih.gov
Significant progress has been made in the rational design of inhibitors for RmlA from various pathogenic bacteria. acs.org High-throughput screening and subsequent structure-based drug design have yielded potent inhibitors that bind to an allosteric site, demonstrating the feasibility of targeting this pathway. acs.org Future research will extend these efforts to specifically target the enzymes unique to the this compound branch, namely the dTDP-4-keto-6-deoxy-D-glucose reductase. By determining the three-dimensional structure of this enzyme, researchers can employ computational modeling and docking studies to design specific inhibitors. These inhibitors could serve as valuable chemical probes to study the biological roles of D-fucosylated glycans and as potential leads for new antibiotics.
Expanding the Repertoire of Chemoenzymatic and Synthetic Biology Tools
The limited availability of this compound and its analogs hinders the broader exploration of D-fucosylation. researchgate.net Chemoenzymatic and synthetic biology approaches offer powerful solutions to this challenge. Future efforts will focus on developing robust and scalable one-pot enzymatic systems for the synthesis of this compound from simple, inexpensive starting materials. This involves the co-expression and optimization of the entire biosynthetic pathway (RmlA, RmlB, and Fcd/WsbK) in a microbial host like Escherichia coli.
Furthermore, synthetic biology tools can be employed to engineer the substrate specificity of the biosynthetic enzymes. alliedacademies.org For instance, the rational mutation of the allosteric site of RmlA has been shown to expand its substrate tolerance. acs.org Similar strategies can be applied to the other enzymes in the pathway to produce a variety of unnatural dTDP-sugar analogs. These novel sugar donors can then be used by D-fucosyltransferases to create glycans with tailored properties. The development of these tools will be instrumental for applications in glycoengineering and the synthesis of novel bioactive compounds. acs.org
Emerging Applications in Glycobiotechnology and Synthetic Biology
The ability to produce and utilize this compound opens up exciting possibilities in glycobiotechnology and synthetic biology. One key area is the modification of natural products. The glycosylation of secondary metabolites, such as antibiotics and anticancer agents, can significantly impact their pharmacological properties, including solubility, stability, and bioactivity. mdpi.com By introducing D-fucose moieties onto these molecules using newly discovered or engineered D-fucosyltransferases, it may be possible to generate novel drug candidates with improved therapeutic profiles.
Synthetic biology approaches can be used to reconstruct and engineer glycosylation pathways in microbial chassis. acs.org This includes the creation of "glyco-optimized" strains of organisms like E. coli or yeast that can efficiently produce glycoproteins or other glycoconjugates containing D-fucose. These engineered systems could be used to produce therapeutic glycoproteins with defined and homogeneous glycoforms, potentially leading to improved efficacy and safety. Furthermore, the incorporation of D-fucose into biomaterials could lead to the development of novel materials with unique recognition and binding properties.
Investigation of this compound in Non-Bacterial Systems (e.g., Archaea, Giant Viruses)
While this compound is primarily associated with bacteria, the building blocks for its synthesis are present in other domains of life. Research into the glycosylation pathways of Archaea has revealed the presence of enzymes for dTDP-L-rhamnose biosynthesis in organisms like Haloferax volcanii, which involves the enzymes Agl11 (RmlA homolog) and Agl12 (RmlB homolog). plos.org Although this compound itself has not yet been reported in Archaea, the presence of the necessary precursor pathway suggests that it could exist in some archaeal species. Future metagenomic and glycomic studies of diverse archaeal lineages may uncover novel D-fucosylated structures and the enzymes responsible for their synthesis.
Intriguingly, the genomes of giant viruses have been found to encode a surprising number of genes for carbohydrate metabolism, including enzymes for nucleotide sugar biosynthesis. mdpi.comnih.gov For instance, some giant viruses possess genes for dTDP-D-glucose 4,6-dehydratase (RmlB), a key enzyme in the pathway leading to this compound. nih.gov While some giant viruses are known to produce GDP-L-fucose and TDP-L-rhamnose, the potential for this compound synthesis remains an open and exciting question. portlandpress.comresearchgate.net Investigating the glycomes and enzyme activities of these viral giants could reveal unprecedented glycosylation pathways and provide new insights into the evolutionary origins and diversity of sugar metabolism.
Q & A
Q. How can researchers ensure theoretical rigor when proposing novel roles for this compound in metabolic networks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
